molecular formula C16H22N4O B12894164 N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide CAS No. 62400-14-0

N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B12894164
CAS No.: 62400-14-0
M. Wt: 286.37 g/mol
InChI Key: HLYAPKCQYLTMHH-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 5 and a butanamide moiety at position 2. The 1,2,4-triazole scaffold is widely explored in medicinal and materials chemistry due to its hydrogen-bonding capacity, metabolic stability, and versatility in forming coordination complexes .

Properties

CAS No.

62400-14-0

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

N-butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide

InChI

InChI=1S/C16H22N4O/c1-3-5-12-20(14(21)9-4-2)16-17-15(18-19-16)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,17,18,19)

InChI Key

HLYAPKCQYLTMHH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NNC(=N1)C2=CC=CC=C2)C(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound. For example, 5-phenyl-1H-1,2,4-triazole can be synthesized by reacting phenylhydrazine with a nitrile under acidic conditions.

    Amidation Reaction: The triazole derivative is then subjected to an amidation reaction with butyric acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide.

Industrial Production Methods

In an industrial setting, the synthesis of N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide exhibit significant anticancer properties. For instance, research on triazole derivatives has shown their effectiveness in inhibiting specific cancer cell lines, including melanoma and colon cancer. The compound's structure allows it to interact with biological targets effectively, leading to reduced cell proliferation.

Case Study:
A study investigated the antiproliferative effects of various triazole derivatives on A375 melanoma cells. The results indicated that compounds with structural similarities to this compound inhibited cell growth significantly compared to control groups. The IC₅₀ values were recorded in the nanomolar range for some derivatives, suggesting strong activity against BRAF V600E mutant cancer cells .

Herbicidal Activity

Compounds containing the triazole moiety have been explored for their herbicidal properties. Research indicates that certain derivatives can inhibit the growth of specific weeds while being less toxic to crops.

Case Study:
In a preliminary bioassay involving various triazole thiones and their derivatives, several compounds demonstrated herbicidal activity against Echinochloa species. The study highlighted that modifications in the triazole structure could enhance herbicidal efficacy while minimizing environmental impact .

Polymer Chemistry

This compound can also be utilized in polymer chemistry as a potential additive or modifier due to its unique chemical structure.

Case Study:
Research into the incorporation of triazole derivatives into polymer matrices has shown improved thermal stability and mechanical properties. The addition of such compounds can enhance the performance of polymers in various applications, including coatings and composites .

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The phenyl group at position 5 of the triazole ring is a common feature in compounds like 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea ().

In contrast, sulfonamide derivatives such as N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides () demonstrate enhanced antimalarial activity due to electron-withdrawing CF₃ groups and halogen substituents at position 4' of the aryl ring.

Physical and Chemical Properties

Solubility and Stability

Biheterocyclic ligands such as BAT1–4 (), which feature mercapto and amino groups on triazole rings, are insoluble in water but soluble in DMF and DMSO. The butanamide group in the target compound may confer similar solubility trends, with enhanced solubility in polar aprotic solvents compared to thiol-containing analogs .

Hydrogen-Bonding Patterns

Triazole derivatives often exhibit robust hydrogen-bonding networks, as highlighted in . This contrasts with sulfonamide derivatives (), where sulfonyl oxygen atoms dominate H-bond interactions .

Data Table: Key Comparisons with Structural Analogs

Compound Core Structure Key Substituents Synthesis Method Solubility Profile Bioactivity
Target Compound 1,2,4-Triazole 5-phenyl, N-butylbutanamide Likely acylation of triazole Polar aprotic solvents Unknown (theoretical)
6a–g () 1,2,4-Triazole-urea Phenyl urea, thioether linker THF, isocyanate coupling Recrystallized (solvent-dependent) Chemosensitizing agents
13–27 () 1,2,4-Triazole-sulfonamide CF₃, halogen at 4' position Sulfonyl chloride reaction Not specified Antimalarial (PfDHPS inhibition)
BAT1–4 () 1,2,4-Triazole-thiol Mercapto, amino groups Literature methods DMF, DMSO Metal coordination ligands

Biological Activity

N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide, with the CAS number 62400-14-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H22N4OC_{16}H_{22}N_{4}O, with a molecular weight of 286.37 g/mol. The compound features a triazole ring, which is often associated with various biological activities including antimicrobial and anticancer effects .

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the 1,2,4-triazole moiety have been shown to target various cancer cell lines effectively. A study demonstrated that related triazole compounds had IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the triazole ring enhances the ability of these compounds to inhibit bacterial growth. In vitro studies have shown that certain triazoles can effectively combat pathogenic bacteria, providing a basis for further exploration of this compound in antimicrobial applications .

The biological activity of triazoles often involves the inhibition of key enzymes or pathways within target cells. For example, some studies suggest that triazoles may interfere with DNA synthesis or repair mechanisms in cancer cells. This interference can lead to apoptosis or cell cycle arrest, making them valuable candidates for therapeutic development .

Case Study: Anticancer Activity

A notable study investigated the anticancer effects of various triazole derivatives against human cancer cell lines. Among these derivatives, compounds similar to this compound showed promising results:

CompoundCell LineIC50 (µM)
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3
N-butyl-N-(5-phenyl...)TBDTBD

These findings highlight the potential efficacy of triazole-based compounds in cancer therapy .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of triazole derivatives were tested against common bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli15 µg/mL
Compound DS. aureus10 µg/mL
N-butyl-N-(5-phenyl...)TBDTBD

This table illustrates the effectiveness of certain triazoles in inhibiting bacterial growth and suggests that N-butyl-N-(5-phenyl...) could be further evaluated for its antimicrobial potential .

Q & A

Basic: What synthetic strategies are recommended for preparing N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide?

Methodological Answer:
The compound’s synthesis can be approached via two complementary pathways:

  • Route A: Utilize succinic anhydride derivatives and aminoguanidine hydrochloride as core precursors. React with n-butylamine to introduce the butyl group, followed by cyclization to form the 1,2,4-triazole ring .
  • Route B: Employ 1,3-dipolar cycloaddition between azides and alkynes (click chemistry), as demonstrated in analogous triazole-acetamide syntheses. Copper acetate in tert-butanol/water (3:1) serves as a catalyst for regioselective triazole formation .
    Validation: Monitor reaction progress via TLC (hexane/ethyl acetate 8:2) and confirm purity by recrystallization in ethanol.

Basic: How can tautomerism in the 1,2,4-triazole ring affect structural characterization?

Methodological Answer:
The 1,2,4-triazole moiety exhibits tautomerism, where the proton shifts between N1 and N4 positions. To resolve this:

  • Use X-ray crystallography to definitively assign proton positions, as seen in studies of 5-amino-1,2,4-triazole derivatives .
  • Complement with IR spectroscopy: N–H stretching vibrations (~3260 cm⁻¹) and C–N/C–O bands (1250–1300 cm⁻¹) help identify tautomeric forms .

Advanced: How do intermolecular hydrogen bonds influence the crystal packing of this compound?

Methodological Answer:
Hydrogen-bonding networks dictate supramolecular assembly. For triazole derivatives:

  • Analyze via graph-set theory (e.g., Etter’s formalism) to categorize motifs like N–H⋯O or C–H⋯N interactions. These bonds stabilize 3D frameworks, as observed in disulfide-linked triazole crystals .
  • Experimental validation: Perform single-crystal XRD (e.g., SHELXL refinement ) and compare with DFT/B3LYP-optimized geometries to quantify bond angles/distances .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • DFT/B3LYP with 6-311G(d): Calculate HOMO-LUMO gaps to assess reactivity and charge transfer. Compare theoretical vs. experimental IR/NMR spectra to validate accuracy .
  • Molecular Electrostatic Potential (MEP): Map electron-rich regions (triazole N atoms) for predicting nucleophilic/electrophilic sites .
  • Molecular Docking: Screen for biological activity by modeling interactions with target enzymes (e.g., PASS program predictions for triazole derivatives ).

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Identify protons on the butyl chain (δ 0.8–1.5 ppm) and triazole/aromatic protons (δ 7.2–8.4 ppm). Compare with 2D NMR (COSY, HSQC) for connectivity .
  • LC-MS: Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • Elemental Analysis: Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced: How can conflicting crystallographic data arise, and how should they be resolved?

Methodological Answer:
Discrepancies may stem from:

  • Polymorphism: Different crystallization solvents (e.g., acetone vs. DMF) yield distinct packing motifs. Characterize multiple crystal forms via SCXRD .
  • Disorder in Flexible Chains: The butyl group may exhibit conformational disorder. Refine using SHELXL’s restraints (e.g., SIMU/DELU commands) .
  • Validation: Cross-check with DFT-optimized geometries and Hirshfeld surface analysis to resolve ambiguities .

Basic: What biological assays are appropriate for preliminary activity screening?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT assay on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
  • Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms via fluorometric assays .
  • Antimicrobial Screening: Employ agar diffusion against E. coli and S. aureus with MIC determination .

Advanced: How does the electronic nature of substituents affect the triazole ring’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Increase electrophilicity at C5, enhancing nucleophilic substitution (e.g., aryl halide coupling). Quantify via Hammett σ constants .
  • Electron-Donating Groups (EDGs): Stabilize the triazole ring, reducing susceptibility to oxidation. Confirm via cyclic voltammetry (oxidation peaks at ~1.2 V) .
  • Case Study: Nitrophenyl substituents in analogous triazoles increase bioactivity due to enhanced π-π stacking .

Advanced: What challenges arise in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

  • Side Reactions: Butylamine may undergo over-alkylation. Optimize stoichiometry (1:1.2 ratio of amine to anhydride) and use low-temperature stepwise addition .
  • Purification: Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water) or pH-dependent extraction .
  • Catalyst Recycling: For copper-catalyzed reactions, immobilize Cu(OAc)₂ on silica to reduce metal leaching .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods due to potential irritancy (analogous triazoles cause skin/eye irritation ).
  • Waste Disposal: Collect organic waste separately and treat with activated carbon before incineration .
  • Storage: Keep in airtight containers under N₂ at –20°C to prevent hydrolysis/oxidation .

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